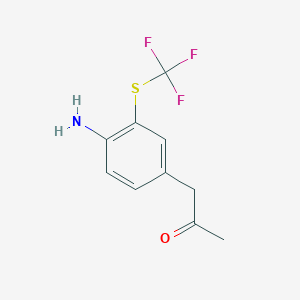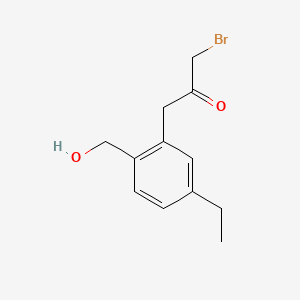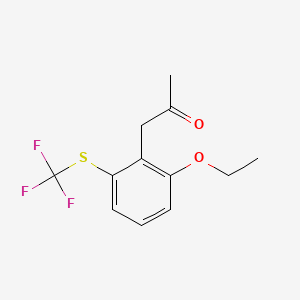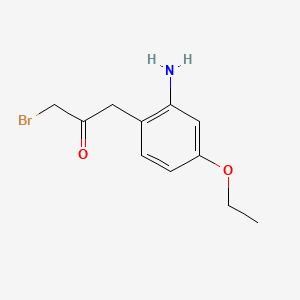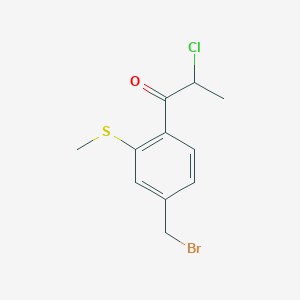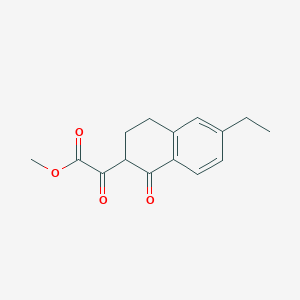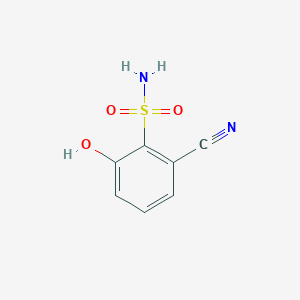
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene typically involves the alkylation of 2-ethoxy-3-ethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The use of catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-azidopropyl)-2-ethoxy-3-ethylbenzene, 1-(3-thiocyanatopropyl)-2-ethoxy-3-ethylbenzene, and 1-(3-methoxypropyl)-2-ethoxy-3-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-3-ethylacetophenone, and 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-3-ethylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene depends on its specific application
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids. Its interaction with these targets can modulate their activity, leading to biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. Its effects on these pathways can result in therapeutic or toxicological outcomes.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-2-methoxy-3-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene: Similar structure but with the ethyl group in a different position on the benzene ring.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is unique due to the specific arrangement of its substituents. This arrangement can influence its reactivity, physical properties, and biological activity. The presence of both ethoxy and ethyl groups on the benzene ring, along with the 3-chloropropyl group, provides a distinct chemical profile that can be exploited in various applications.
特性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3 |
InChIキー |
KMOFOQSRWQVLFV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CCCCl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)

